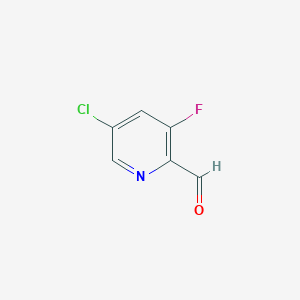

5-Chloro-3-fluoropyridine-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJFCXJMHRJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617240 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214055-11-5 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Pyridines

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbaldehyde: A Core Scaffold for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. The strategic introduction of halogen atoms, particularly chlorine and fluorine, further enhances its utility by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 5-Chloro-3-fluoropyridine-2-carbaldehyde is an exemplar of these "next-generation" building blocks. Its trifunctional nature—a reactive aldehyde, an electron-withdrawing chloro group, and a lipophilic fluoro group—provides chemists with a versatile platform for constructing complex molecular architectures, especially in the pursuit of targeted therapies like kinase inhibitors.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications for researchers in drug development.

Compound Identification and Core Physicochemical Properties

Precise identification is paramount for reproducible scientific outcomes. 5-Chloro-3-fluoropyridine-2-carbaldehyde, also known as 5-Chloro-3-fluoropicolinaldehyde, is definitively identified by CAS Number 214055-11-5 .[4][5][6][7][8] It is crucial to distinguish it from its isomers, such as 2-Chloro-5-fluoropyridine-3-carbaldehyde (CAS 851484-95-2)[9][10] and 3-Chloro-5-fluoropyridine-2-carbaldehyde (CAS 1227563-32-7),[11][12] as the substituent positions dictate the molecule's reactivity and spatial arrangement.

The core physicochemical data, derived from supplier technical sheets and predictive modeling, are summarized below. These values are foundational for designing reaction conditions and formulating this intermediate.

| Property | Value | Source(s) |

| Molecular Weight | 159.55 g/mol | [4][7] |

| Molecular Formula | C₆H₃ClFNO | [4][5][7] |

| Appearance | Light yellow to yellow solid | [7] |

| Boiling Point | 188.7 ± 35.0 °C (Predicted) | [7] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | -1.03 ± 0.10 (Predicted) | [7] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][7] |

Molecular Structure and Chemical Reactivity

The utility of 5-Chloro-3-fluoropyridine-2-carbaldehyde stems from the distinct reactivity of its three functional groups integrated into a single, stable pyridine core.

Sources

- 1. 2-Chloro-5-fluoro-pyridine-3-carbaldehyde | Chemical Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. bldpharm.com [bldpharm.com]

- 5. 214055-11-5 | 5-Chloro-3-fluoropicolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 214055-11-5 Cas No. | 5-Chloro-3-fluoro-pyridine-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. 5-chloro-3-fluoropicolinaldehyde | 214055-11-5 [chemicalbook.com]

- 8. 5-chloro-3-fluoropicolinaldehyde - CAS:214055-11-5 - Abovchem [abovchem.com]

- 9. Buy 2-Chloro-5-Fluoropyridine-3-carbaldehyde (EVT-362122) | 851484-95-2 [evitachem.com]

- 10. scbt.com [scbt.com]

- 11. CAS 1227563-32-7 | 3-Chloro-5-fluoropyridine-2-carbaldehyde - Synblock [synblock.com]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-3-fluoropyridine-2-carbaldehyde

Prepared by: A Senior Application Scientist

Introduction

5-Chloro-3-fluoropyridine-2-carbaldehyde is a halogenated heterocyclic compound featuring a pyridine ring substituted with three distinct functional groups. Its structural complexity and the presence of NMR-active nuclei such as ¹H and ¹⁹F make it an excellent candidate for detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. As a functionalized pyridine, this molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. The precise substitution pattern—an aldehyde at C2, fluorine at C3, and chlorine at C5—creates a unique electronic environment that is reflected in its NMR spectrum.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Chloro-3-fluoropyridine-2-carbaldehyde. We will delve into the theoretical principles governing the spectrum, present a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Theoretical Background: Substituent Effects and Spin-Spin Coupling

The ¹H NMR spectrum of an aromatic compound is primarily dictated by the electronic environment of the protons attached to the ring. This environment is heavily influenced by the electronic effects of the substituents.[1] In 5-Chloro-3-fluoropyridine-2-carbaldehyde, the pyridine nitrogen and the three substituents (CHO, F, Cl) are all electron-withdrawing groups, which decrease the electron density of the aromatic ring.[1] This general decrease in electron density, known as deshielding, causes the ring protons to resonate at a higher chemical shift (further downfield) compared to benzene or unsubstituted pyridine.[2]

The key features of the spectrum arise from two phenomena:

-

Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm). The chemical shifts of the two aromatic protons (H-4 and H-6) and the aldehyde proton (CHO) are determined by the cumulative electron-withdrawing effects of the nitrogen atom and the substituents. Protons closer to strongly electron-withdrawing groups are more deshielded and appear further downfield.

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of adjacent nuclei, which results in the splitting of NMR signals. The multiplicity (e.g., doublet, triplet) of a signal is determined by the number of neighboring nuclei and the magnitude of the coupling constant (J), measured in Hertz (Hz). In this molecule, we expect to observe:

-

Proton-Proton (H-H) Coupling: Coupling between the two aromatic protons, H-4 and H-6. Since they are separated by four bonds (a meta relationship), this coupling is expected to be relatively small.[3]

-

Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus (spin I = ½) couples with nearby protons.[4] H-4 is three bonds away from the fluorine atom (³JH-F), and H-6 is four bonds away (⁴JH-F). The aldehyde proton is also four bonds away from the fluorine. These couplings provide critical information for assigning the signals.[5]

-

The interplay of these effects results in a unique and informative ¹H NMR spectrum that allows for the unambiguous confirmation of the molecule's structure.

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a robust, field-proven methodology for acquiring a high-resolution ¹H NMR spectrum of 5-Chloro-3-fluoropyridine-2-carbaldehyde.

Materials and Equipment

-

Analyte: 5-Chloro-3-fluoropyridine-2-carbaldehyde, >97% purity.[6][7]

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), >99.8% deuteration.

-

Scientist's Note: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the aldehyde proton signal can sometimes be broad or exchange with residual water. DMSO-d₆ is an excellent alternative that can sharpen the aldehyde signal and prevent exchange. The choice of solvent can slightly alter the chemical shifts.

-

-

Internal Standard: Tetramethylsilane (TMS), typically pre-added to the deuterated solvent by the manufacturer.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Filtration: Pasteur pipette and glass wool plug.

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify interpretation.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-Chloro-3-fluoropyridine-2-carbaldehyde into a clean, dry vial.[8][9] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening due to sample viscosity.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Gently swirl the vial to ensure the sample is completely dissolved.

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.

-

Causality Explanation: This step is critical. Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution, which can obscure fine coupling details. Cotton wool should be avoided as solvents can leach impurities from it.

-

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. A well-shimmed sample is essential for sharp lines and accurate resolution of coupling constants.

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8 to 16 scans.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Spectral Analysis and Interpretation

While an experimentally acquired spectrum is the gold standard, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds.[10]

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 5-Chloro-3-fluoropyridine-2-carbaldehyde.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-4 | ~8.0 - 8.3 | Doublet of doublets (dd) | ³JH4-F3 ≈ 7-9 Hz, ⁴JH4-H6 ≈ 2-3 Hz | 1H |

| H-6 | ~8.6 - 8.9 | Doublet of doublets (dd) | ⁴JH6-F3 ≈ 2-4 Hz, ⁴JH6-H4 ≈ 2-3 Hz | 1H |

| CHO | ~10.2 - 10.5 | Doublet (d) | ⁴JCHO-F3 ≈ 1-2 Hz | 1H |

Detailed Signal Interpretation

-

Aldehyde Proton (CHO) at ~10.3 ppm:

-

Chemical Shift: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. It is expected to appear far downfield, typically above 10 ppm.

-

Multiplicity: This proton is four bonds removed from the fluorine at C-3. This long-range ⁴JH-F coupling is expected to be small but observable, splitting the signal into a narrow doublet.

-

-

Aromatic Proton H-6 at ~8.7 ppm:

-

Chemical Shift: This proton is ortho to the pyridine nitrogen and meta to the aldehyde group, both of which are strongly deshielding. Therefore, it is predicted to be the most downfield of the aromatic protons.

-

Multiplicity: The H-6 signal is split by two different nuclei:

-

The H-4 proton, four bonds away (⁴JH-H or meta-coupling), with a small coupling constant of ~2-3 Hz.[3]

-

The fluorine atom, four bonds away (⁴JH-F), with a small coupling constant of ~2-4 Hz. The result is a doublet of doublets (dd).

-

-

-

Aromatic Proton H-4 at ~8.1 ppm:

-

Chemical Shift: This proton is deshielded by the adjacent fluorine and aldehyde group, as well as the chlorine at the meta position. It is expected to be downfield, but slightly upfield relative to H-6.

-

Multiplicity: The H-4 signal is also split by two different nuclei:

-

The fluorine atom, three bonds away (³JH-F or meta-coupling), which is typically a larger coupling of ~7-9 Hz.

-

The H-6 proton, four bonds away (⁴JH-H or meta-coupling), with a small coupling constant of ~2-3 Hz. This also results in a doublet of doublets (dd). The larger ³JH-F coupling will be the most prominent splitting for this signal.

-

-

Visualizing Molecular Structure and Coupling Pathways

Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the spin-spin coupling interactions that define the ¹H NMR spectrum.

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling interactions in the molecule.

Conclusion

The ¹H NMR spectrum of 5-Chloro-3-fluoropyridine-2-carbaldehyde is a textbook example of how substituent effects and spin-spin coupling phenomena can be used for definitive structural elucidation. The three distinct proton signals—the downfield aldehyde proton and the two aromatic protons—each exhibit unique chemical shifts and splitting patterns that directly reflect their chemical environment. The analysis of proton-fluorine and proton-proton coupling constants is essential for the unambiguous assignment of the H-4 and H-6 signals. This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related compounds, underscoring the power of NMR spectroscopy as a primary tool in chemical analysis.

References

-

ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and.... Available from: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Available from: [Link]

- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991.

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Available from: [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

-

National Institutes of Health. (n.d.). 5-Fluoropyridine-3-carbaldehyde. PubChem. Available from: [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Available from: [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Available from: [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available from: [Link]

- Quader, S., Boyd, S. E., Jenkins, I. D., & Houston, T. A. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. 214055-11-5 Cas No. | 5-Chloro-3-fluoro-pyridine-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. ossila.com [ossila.com]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds stand out as pivotal building blocks. Their unique electronic properties and reactivity patterns offer a versatile toolkit for the design and synthesis of novel molecules with tailored functions. Among these, 5-Chloro-3-fluoropyridine-2-carbaldehyde has emerged as a compound of significant interest. This guide, intended for the discerning researcher, provides a comprehensive overview of its physical and chemical properties, detailed synthetic and purification protocols, and an exploration of its applications, particularly in the realm of drug discovery. As a Senior Application Scientist, the aim is to not only present data but to provide a causal understanding behind the experimental choices, ensuring that the information herein is both accurate and actionable in a laboratory setting.

Molecular and Physicochemical Profile

5-Chloro-3-fluoropyridine-2-carbaldehyde, with the CAS number 214055-11-5, is a disubstituted pyridine derivative. The presence of a chlorine atom, a fluorine atom, and an aldehyde group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties.

Structural and Basic Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | Typically ≥98% | [1] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 50.0 to 54.0 °C (for the related compound 5-Bromo-2-chloro-3-fluoropyridine) | |

| Boiling Point (Predicted) | 188.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ | [1] |

| Solubility | Low solubility in water; Soluble in many organic solvents such as ethanol, ether, and dichloromethane. | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of 5-Chloro-3-fluoropyridine-2-carbaldehyde can be approached through various routes, often involving the functionalization of a pre-existing pyridine ring. A common strategy involves the formylation of a suitable pyridine precursor.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 5-Chloro-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Halogenated Pyridine Aldehyde

5-Chloro-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring chloro, fluoro, and carbaldehyde functionalities, offers multiple reaction sites for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the halogen atoms and the aldehyde group activates the pyridine ring, making it a valuable precursor for creating novel molecular scaffolds with potential therapeutic applications. However, as with many highly functionalized reagents, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The toxicological properties of this specific compound have not been exhaustively investigated, underscoring the importance of handling it with the utmost care and treating it as a potentially hazardous substance. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency responses to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties: A Snapshot

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage. Below is a summary of the available data for 5-Chloro-3-fluoropyridine-2-carbaldehyde.

| Property | Value | Source(s) |

| CAS Number | 214055-11-5 | [2] |

| Molecular Formula | C₆H₃ClFNO | [3] |

| Molecular Weight | 159.55 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [2][4] |

| Purity | Typically ≥98% | [2] |

| Boiling Point | 188.7±35.0 °C (Predicted) | [4] |

| Density | 1.444±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3][4] |

Hazard Identification and GHS Classification: A Multifaceted Threat Profile

Based on aggregated data from multiple suppliers, 5-Chloro-3-fluoropyridine-2-carbaldehyde is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[5]

GHS Pictogram:

The primary hazards associated with this compound are its irritant effects on the skin, eyes, and respiratory system, as well as its acute toxicity upon ingestion. The presence of halogenated functional groups suggests that caution should be exercised, as such compounds can have complex toxicological profiles.

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given the identified hazards, a stringent and proactive approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 5-Chloro-3-fluoropyridine-2-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is crucial to prevent the inhalation of any dust or vapors that may be generated.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is being handled.[8]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when working with this compound. The following diagram outlines the essential components of personal protection.

Fig. 1: Mandatory PPE for handling 5-Chloro-3-fluoropyridine-2-carbaldehyde.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be considered if there is a risk of splashing.[10]

-

Skin Protection: A flame-retardant lab coat and nitrile gloves are essential. Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the compound.[10]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

Storage Protocols: Ensuring Stability and Preventing Inadvertent Reactions

-

Temperature and Atmosphere: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[3][4]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

-

General Storage Practices: Avoid storage in direct sunlight or near sources of heat.[12] All containers should be clearly labeled with the chemical name, CAS number, and relevant hazard warnings.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and well-rehearsed response is critical to minimizing harm.

First-Aid Measures: Immediate Actions to Mitigate Exposure

-

Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][8]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or product label to the medical personnel.[10]

Accidental Release Measures: Containment and Cleanup

The following workflow outlines the steps to be taken in the event of a spill.

Fig. 2: Step-by-step workflow for managing a spill of 5-Chloro-3-fluoropyridine-2-carbaldehyde.

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear the appropriate personal protective equipment as outlined above.[9]

-

Containment and Cleanup: For a solid spill, gently sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.[9] The spill area should then be decontaminated.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[10]

Fire-Fighting Measures: Preparing for the Unexpected

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire involving this compound.[7][10]

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[10]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Conclusion: A Commitment to a Culture of Safety

5-Chloro-3-fluoropyridine-2-carbaldehyde is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards necessitate a culture of safety that is deeply ingrained in all laboratory practices. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely harness the synthetic potential of this compound while minimizing the risks to themselves, their colleagues, and the environment. It is imperative to always consult the most up-to-date safety information from the supplier before use and to conduct a thorough risk assessment for any new experimental protocol involving this compound.

References

-

Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

-

University of St Andrews Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

-

University College Dublin. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

-

University of Wisconsin–Madison Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

-

Kidde Fire Systems. (2022, September 11). Safety Data Sheet Fluoro-K™ Fire Suppression Clean Agent (Dodecafluoro-2-methylpentan-3-one) (Fire Extingui. Retrieved from [Link]

-

UTC Aerospace Systems. (2017, May 15). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 5-Chloro-3-fluoropyridine-2-carbaldehyde, CasNo.214055-11-5 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 3. 214055-11-5|5-Chloro-3-fluoropicolinaldehyde|BLD Pharm [bldpharm.com]

- 4. 5-chloro-3-fluoropicolinaldehyde | 214055-11-5 [chemicalbook.com]

- 5. 5-chloro-3-fluoropicolinaldehyde - CAS:214055-11-5 - Abovchem [abovchem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

An In-Depth Technical Guide to the Handling and Storage of 5-Chloro-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and quality control of 5-Chloro-3-fluoropyridine-2-carbaldehyde. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets of closely related compounds, established chemical principles, and analytical methodologies to offer a field-proven framework for researchers.

Compound Profile and Significance

5-Chloro-3-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative featuring a reactive aldehyde functional group. This unique combination of a chloro, fluoro, and carbaldehyde moiety on the pyridine ring makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen atom activates the ring for nucleophilic substitution reactions, while the aldehyde group provides a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations.

The strategic placement of the substituents allows for the precise introduction of molecular complexity, a critical aspect in the design and synthesis of new drug candidates and bioactive molecules.[1][2] The fluorinated pyridine scaffold is a common motif in many modern pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.

Table 1: Physicochemical Properties of 5-Chloro-3-fluoropyridine-2-carbaldehyde and Related Compounds

| Property | 5-Chloro-3-fluoropyridine-2-carbaldehyde | 5-Fluoropyridine-3-carbaldehyde | 5-Bromo-2-chloro-3-fluoropyridine |

| Molecular Formula | C₆H₃ClFNO | C₆H₄FNO | C₅H₂BrClFN |

| Molecular Weight | 159.54 g/mol | 125.10 g/mol [3] | 210.43 g/mol |

| Appearance | Likely a solid | Colorless liquid with a special aroma[4] | White solid |

| Purity (Typical) | 98%[5] | Not specified | Not specified |

| CAS Number | 214055-11-5 | 39891-04-8[3] | 831203-13-5 |

Hazard Identification and Safety Precautions

GHS Hazard Statements (Inferred):

Based on information for the compound and its analogs, the following GHS hazard statements are likely applicable:

-

H315: Causes skin irritation. [5]

-

H319: Causes serious eye irritation. [5]

-

H335: May cause respiratory irritation. [5]

GHS Pictograms (Anticipated):

The following pictograms are expected to be relevant for this compound based on the inferred hazard statements:

This pictogram indicates that the substance may cause irritation to the skin, eyes, or respiratory tract, and may have other harmful effects.[6][8]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling 5-Chloro-3-fluoropyridine-2-carbaldehyde to mitigate the risks of exposure.

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes, which can cause serious irritation.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors, which may cause respiratory irritation.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Synthesis and Reactivity Profile

The synthesis of 5-Chloro-3-fluoropyridine-2-carbaldehyde likely involves the formylation of a suitable 5-chloro-3-fluoropyridine precursor. A plausible synthetic route could involve the lithiation of 2-bromo-5-chloro-3-fluoropyridine followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This approach is analogous to synthetic methods reported for other pyridinecarboxaldehydes.[10]

Alternatively, a Sandmeyer-type reaction starting from 2-amino-5-chloro-3-fluoropyridine could be employed to introduce the aldehyde functionality, although this may be a less direct approach.[11] The synthesis of the precursor, 2-amino-5-chloro-3-fluoropyridine, can be achieved through various methods, including the halogenation of aminopyridines.[1]

Diagram: Plausible Synthetic Pathway

Caption: A potential synthetic route to the target compound.

The reactivity of 5-Chloro-3-fluoropyridine-2-carbaldehyde is dominated by the aldehyde group and the halogenated pyridine ring. The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations to introduce further functional groups. The pyridine ring, being electron-deficient, is prone to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 6-positions, although the existing substitution pattern will influence the regioselectivity.[12]

Potential Incompatibilities:

-

Strong Oxidizing Agents: Can react violently and may lead to the oxidation of the aldehyde group.

-

Strong Reducing Agents: Will reduce the aldehyde to an alcohol.

-

Strong Bases: May promote self-condensation or other side reactions involving the aldehyde.

-

Strong Acids: Can protonate the pyridine nitrogen, altering its reactivity.

Storage and Stability

Proper storage is crucial to maintain the purity and stability of 5-Chloro-3-fluoropyridine-2-carbaldehyde. Based on guidelines for similar halogenated pyridine compounds, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize degradation and potential side reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light (store in an amber vial or dark place) | To prevent photochemical degradation. |

| Moisture | Store in a dry, well-ventilated area | To prevent hydrolysis of the aldehyde and potential clumping of the solid. |

| Container | Tightly sealed container | To prevent contamination and exposure to air and moisture. |

Long-term stability studies should be conducted under these recommended conditions to establish a re-test date for the material.

Analytical Quality Control

To ensure the identity, purity, and stability of 5-Chloro-3-fluoropyridine-2-carbaldehyde, a robust analytical quality control program is essential.

Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants will provide unambiguous evidence of the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and the C-Cl and C-F bonds.[13]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is the preferred technique for determining the purity of the compound and for identifying and quantifying any impurities.[14][15][16] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[14] UV detection at an appropriate wavelength (e.g., 254 nm) is commonly used for pyridine-containing compounds.[14]

-

Gas Chromatography (GC): For volatile impurities, GC can be a suitable alternative or complementary technique.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products. To develop such a method for 5-Chloro-3-fluoropyridine-2-carbaldehyde, forced degradation studies should be performed.[17] This involves subjecting the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: To assess its stability in aqueous solutions at different pH values.

-

Oxidation: To evaluate its susceptibility to oxidative degradation.

-

Thermal Stress: To determine its stability at elevated temperatures.

-

Photostability: To assess its degradation upon exposure to light.

The degradation products should be separated from the parent compound using a suitable chromatographic method, and the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][15]

Diagram: Workflow for Analytical Quality Control

Caption: A typical workflow for the analytical quality control of the compound.

Conclusion

5-Chloro-3-fluoropyridine-2-carbaldehyde is a valuable and versatile building block in modern chemical synthesis. Its effective and safe utilization hinges on a thorough understanding of its properties, hazards, and handling requirements. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks, ensure the integrity of their experiments, and contribute to the successful development of new chemical entities. The principles of proactive safety, proper storage, and rigorous analytical control are the cornerstones of responsible chemical research.

References

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13). ResearchGate. [Link]

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2025, December 5). ResearchGate. [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC. [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). (2023, July 24). Chemistry LibreTexts. [Link]

-

Analytical reagents based on pyridine aldehydes. (1985, March 1). OSTI.gov. [Link]

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents. ChemRxiv. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

2-Amino-5-chloro-3-fluoropyridine (97%). Amerigo Scientific. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020, May 29). Journal of the American Chemical Society. [Link]

-

GHS hazard pictograms. Stoffenmanager. [Link]

-

5-Fluoropyridine-3-carbaldehyde. PubChem. [Link]

-

Hazard Communication Standard Pictogram. OSHA. [Link]

-

Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety. [Link]

-

GHS hazard pictograms. Wikipedia. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 214055-11-5 Cas No. | 5-Chloro-3-fluoro-pyridine-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. GHS hazard pictograms [stoffenmanager.com]

- 7. osha.gov [osha.gov]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. helixchrom.com [helixchrom.com]

- 17. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

The Strategic Deployment of Fluorinated Pyridine Aldehydes: A Technical Guide for Drug Discovery and Development Professionals

Abstract

Fluorinated pyridine aldehydes represent a class of exquisitely versatile building blocks that have garnered significant attention in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the pyridine scaffold, coupled with the reactive aldehyde functionality, provides a powerful toolkit for the nuanced modulation of physicochemical and biological properties. This guide offers an in-depth exploration of the synthesis, unique characteristics, and strategic applications of these pivotal compounds, with a particular focus on their role in the development of next-generation therapeutics. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and illuminate the pathways through which these molecules exert their biological effects.

The "Fluorine Advantage" in the Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The introduction of fluorine, a seemingly simple substitution, dramatically alters the electronic and physical properties of the pyridine ring, a phenomenon often referred to as the "fluorine advantage."[1]

-

Modulation of Basicity (pKa): Fluorine's potent electron-withdrawing nature significantly reduces the electron density of the pyridine ring, thereby lowering the pKa of the nitrogen atom. This seemingly subtle electronic perturbation has profound implications for drug design, as it can mitigate off-target effects associated with binding to antitargets and fine-tune the ionization state of the molecule at physiological pH, which in turn influences solubility, cell permeability, and oral bioavailability.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can effectively block oxidative metabolism by cytochrome P450 enzymes, leading to an extended half-life and improved pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity and Binding Affinity: Fluorine substitution can increase the lipophilicity of a molecule, enhancing its ability to cross cellular membranes.[1] Furthermore, fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions and halogen bonds, which can lead to a significant increase in binding affinity and potency.

The aldehyde group, on the other hand, serves as a versatile synthetic handle, allowing for a vast array of chemical transformations. It can be readily converted into other functional groups through oxidation, reduction, or condensation reactions, providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.[1]

Synthetic Strategies for Fluorinated Pyridine Aldehydes

The synthesis of fluorinated pyridine aldehydes requires a strategic approach that considers the regioselectivity of both the fluorination and formylation steps. Several methods have been developed, each with its own advantages and limitations.

Halogen Exchange (Halex) Reactions

One of the most common methods for introducing fluorine into a pyridine ring is through a nucleophilic aromatic substitution (SNA) reaction, often referred to as a halogen exchange or "Halex" reaction. This typically involves the displacement of a chloride or bromide atom with a fluoride ion.

A notable example is the synthesis of 2,3-difluoro-5-chloropyridine, a precursor to various functionalized pyridines. In this process, 2,3,5-trichloropyridine is treated with potassium fluoride (KF) in an organic solvent at elevated temperatures. The use of a phase transfer catalyst, such as tetraphenylphosphonium bromide, is often crucial for achieving high yields by facilitating the transfer of the fluoride ion into the organic phase.[2] While this method is effective, it often requires harsh reaction conditions and the yields can be variable.[2]

Direct C-H Fluorination

More recently, methods for the direct C-H fluorination of pyridines have emerged as a powerful tool for late-stage functionalization. These reactions offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials.

One such method involves the use of silver(II) fluoride (AgF₂) as a fluorinating agent. This reaction proceeds under mild conditions and exhibits excellent regioselectivity for the C-H bond adjacent to the nitrogen atom.[3]

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring.[4] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4]

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich position of the pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[5]

Comparative Analysis of Synthetic Methodologies

| Method | Starting Material | Reagents | Typical Conditions | Yield | Advantages | Disadvantages | Reference |

| Halogen Exchange | Polychlorinated Pyridine | KF, Phase Transfer Catalyst | 180-210°C, 15-25h | ~30% | Utilizes readily available starting materials. | Harsh conditions, often requires expensive catalysts, moderate yields. | [2] |

| Direct C-H Fluorination | Substituted Pyridine | AgF₂ | Room Temperature, 1h | Good to Excellent | Mild conditions, high regioselectivity, suitable for late-stage functionalization. | Stoichiometric use of silver reagent. | [3] |

| Vilsmeier-Haack Formylation | Halogenated Pyridine | DMF, POCl₃ | 75-80°C, 8h | Good | Well-established, reliable, good yields. | Requires electron-rich substrates, can lead to side reactions like chlorination. | [6] |

| Oxidation of Methylpyridines | Fluorinated Methylpyridine | KMnO₄ or NaMnO₄, then SOCl₂ | Reflux | High Conversion | High purity products. | Multi-step process. | [7] |

Experimental Protocol: Synthesis of 2-Chloro-5-fluoropyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes a representative procedure for the formylation of a halogenated pyridine.

Materials:

-

2-Chloro-5-fluoropyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0°C using an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-chloro-5-fluoropyridine in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 75-80°C and maintain this temperature for approximately 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Safety Precautions: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Visualization of the Vilsmeier-Haack Reaction Workflow

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Physicochemical and Spectroscopic Properties

The introduction of fluorine and an aldehyde group significantly influences the spectroscopic signatures of the pyridine ring.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Pyridine | C₅H₅N | 79.10 | 115.2 | α-H: 8.5, β-H: 7.0, γ-H: 7.4 | α-C: 150, β-C: 124, γ-C: 136 | C=N stretch: ~1580 |

| 2-Fluoropyridine | C₅H₄FN | 97.09 | 126 | H-6: ~8.1, H-3: ~6.9, H-4: ~7.8, H-5: ~7.2 | C-2: ~164 (d), C-6: ~148 (d) | C-F stretch: ~1250 |

| 5-Fluoropyridine-3-carbaldehyde | C₆H₄FNO | 125.10 | - | CHO: ~10.0, H-2: ~8.8, H-4: ~8.4, H-6: ~8.9 | CHO: ~190, C-5: ~165 (d), C-3: ~135 | C=O stretch: ~1700 |

| 2-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.54 | 149-151 | H-6: ~8.2, H-4: ~7.7, H-3: ~7.4 | - | - |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used. 'd' denotes a doublet due to C-F coupling.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Fluorinated pyridine aldehydes are particularly valuable in the development of kinase inhibitors, a major class of targeted cancer therapies. The pyridine core often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The fluorine and aldehyde functionalities then allow for the exploration of other regions of the binding site to enhance potency and selectivity.

A prime example is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell proliferation, growth, and survival and is frequently hyperactivated in various cancers.[8] Small molecule inhibitors that target PI3K are therefore of significant therapeutic interest.

Several potent PI3K inhibitors incorporate a fluorinated pyridine or pyrimidine scaffold. For instance, studies have shown that converting a trifluorinated pyridine motif to a difluorinated pyrimidine motif in a series of PI3K inhibitors resulted in an eight-fold increase in potency.[8] This highlights the profound impact that subtle changes to the fluorinated heterocyclic core can have on biological activity.

Visualization of the PI3K/AKT/mTOR Signaling Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 8. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Chloro-3-fluoropyridine-2-carbaldehyde in Nucleophilic Aromatic Substitution

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-3-fluoropyridine-2-carbaldehyde is a highly functionalized pyridine derivative poised for significant applications in medicinal chemistry and materials science.[1][2] The strategic placement of two distinct halogen atoms (chlorine and fluorine) and a potent electron-withdrawing aldehyde group on the pyridine ring creates a unique platform for selective chemical modifications.[3] The electron-deficient nature of the pyridine ring, further amplified by the aldehyde at the C2 position, renders this molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the distinct reactivity of this compound, with a focus on predicting and controlling regioselectivity in SNAr reactions.

The presence of both fluorine and chlorine atoms invites a critical examination of their relative leaving group abilities. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5] The exceptional electronegativity of fluorine generally makes it a better leaving group than chlorine in this context because it more effectively polarizes the carbon-halogen bond, facilitating nucleophilic attack.[5][6]

Regioselectivity: A Predictable Outcome

The substitution pattern of 5-chloro-3-fluoropyridine-2-carbaldehyde allows for a high degree of predictability in SNAr reactions. The aldehyde group at the C2 position, being a strong electron-withdrawing group, will preferentially activate the positions para (C5) and ortho (C3) to it for nucleophilic attack. This is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the oxygen atom of the aldehyde.

Between the C5-chloro and C3-fluoro positions, substitution is anticipated to occur predominantly at the C5 position. This prediction is based on two key factors:

-

Electronic Activation : The C5 position is para to the activating aldehyde group, allowing for optimal resonance stabilization of the negative charge in the Meisenheimer intermediate.

-

Leaving Group Ability : While fluorine is generally a better leaving group in SNAr, the electronic activation at the C5 position is the dominant factor in directing the substitution.

Studies on analogous systems, such as 2-substituted 3,5-dichloropyrazines, have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[7][8] This principle strongly supports the prediction of selective substitution at the C5-chloro position of 5-chloro-3-fluoropyridine-2-carbaldehyde.

Illustrative Reaction Mechanism and Workflow

The following diagrams illustrate the predicted mechanism for nucleophilic aromatic substitution on 5-chloro-3-fluoropyridine-2-carbaldehyde and a general experimental workflow.

Caption: Predicted SNAr mechanism at the C5 position.

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired scale.

Safety Precautions: 5-Chloro-3-fluoropyridine-2-carbaldehyde is expected to be an irritant to the skin, eyes, and respiratory tract.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol details the synthesis of 5-(morpholino)-3-fluoropyridine-2-carbaldehyde.

Materials:

-

5-Chloro-3-fluoropyridine-2-carbaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-chloro-3-fluoropyridine-2-carbaldehyde and anhydrous acetonitrile.

-

Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Sodium Thiophenoxide)

This protocol outlines the synthesis of 5-(phenylthio)-3-fluoropyridine-2-carbaldehyde.

Materials:

-

5-Chloro-3-fluoropyridine-2-carbaldehyde (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF and cool to 0 °C.

-

Slowly add a solution of thiophenol in DMF to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.

-

Add a solution of 5-chloro-3-fluoropyridine-2-carbaldehyde in DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 5-methoxy-3-fluoropyridine-2-carbaldehyde.

Materials:

-

5-Chloro-3-fluoropyridine-2-carbaldehyde (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 5-chloro-3-fluoropyridine-2-carbaldehyde in anhydrous methanol in a dry round-bottom flask under an inert atmosphere.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The following table summarizes the proposed reaction conditions for the nucleophilic aromatic substitution on 5-chloro-3-fluoropyridine-2-carbaldehyde with various nucleophiles. These conditions are based on established protocols for similar substrates and may require optimization.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |

| Amines | Morpholine | K₂CO₃, DIPEA | CH₃CN, DMF | 25 - 80 | 5-(Morpholino)-3-fluoropyridine-2-carbaldehyde |

| Thiols | Thiophenol | NaH, K₂CO₃ | DMF, THF | 0 - 25 | 5-(Phenylthio)-3-fluoropyridine-2-carbaldehyde |

| Alkoxides | Sodium Methoxide | NaOMe | MeOH | 25 - 65 | 5-Methoxy-3-fluoropyridine-2-carbaldehyde |

Conclusion

5-Chloro-3-fluoropyridine-2-carbaldehyde is a promising scaffold for the synthesis of novel chemical entities. Its well-defined electronic properties allow for predictable and regioselective nucleophilic aromatic substitution at the C5 position. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. Further experimental validation will undoubtedly expand the scope of its applications in drug discovery and materials science.

References

-

Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., Braganza, J., Ren, S., Wan, Y., Zheng, B., Faizi, D., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]

-

Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

-

Scales, S. E., et al. (2013). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Bautista, E. J., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Brown, N., & Boström, J. (2021). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. [Link]

-

Tang, P., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]

-

Wang, G., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

-

Meth-Cohn, O., & Narine, B. (1980). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. [Link]

-

Zhang, J., & Wang, J. (2013). Thiol Reactive Probes and Chemosensors. PubMed Central. [Link]

-

Patel, M. R., et al. (2011). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 23(12), 5369-5371. [Link]

-

Al-Zahrani, F. M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

-

Wawrzeńczyk, C., et al. (2017). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

-

Larsson, J., et al. (2007). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

-

Bautista, E. J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

-

Um, I. H., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Sigman, M. S., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

-

Sandford, G. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Lindsey, J. S., et al. (2004). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Inorganic Chemistry, 43(17), 5404-5415. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved January 23, 2026, from [Link]

-

Navarrete-Vázquez, G., et al. (2014). Design and synthesis of two alkaloids derivatives using some chemical tools. Journal of the Mexican Chemical Society, 58(1), 56-61. [Link]

-

Gholami, M., & Ghiasi, R. (2019). The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones. RSC Publishing. [Link]

-

Chambers, R. D., et al. (2016). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. [Link]

-

INDOFINE Chemical Company. (n.d.). 5-CHLORO-3-FLUOROPICOLINALDEHYDE. Retrieved January 23, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.ru [sci-hub.ru]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 214055-11-5 Cas No. | 5-Chloro-3-fluoro-pyridine-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]

Application Notes and Protocols for Condensation Reactions Involving 5-Chloro-3-fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Chloro-3-fluoropyridine-2-carbaldehyde in Medicinal Chemistry

5-Chloro-3-fluoropyridine-2-carbaldehyde is a highly functionalized heterocyclic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules. The presence of both chloro and fluoro substituents on the pyridine ring offers unique electronic properties and potential binding interactions, making it an attractive starting material for the development of novel therapeutic agents. The aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably condensation reactions, which are fundamental transformations in the construction of molecular diversity.

This technical guide provides an in-depth exploration of two key condensation reactions involving 5-Chloro-3-fluoropyridine-2-carbaldehyde: the Knoevenagel condensation and the Wittig reaction. As a Senior Application Scientist, the aim is to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and strategic considerations that inform experimental design. The resulting α,β-unsaturated products are of significant interest due to their potential as bioactive scaffolds in drug discovery programs, with demonstrated activities in areas such as oncology and infectious diseases.[1][2]

Knoevenagel Condensation: A Versatile Tool for C=C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] This reaction is widely employed in organic synthesis for its reliability and the broad functional group tolerance.[3] The electron-withdrawing nature of the pyridine ring in 5-Chloro-3-fluoropyridine-2-carbaldehyde enhances the electrophilicity of the aldehyde carbon, making it a prime substrate for this transformation.

Mechanism and Rationale for Catalyst Selection

The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or other side reactions. Common catalysts include weak organic bases like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Interestingly, for pyridine carbaldehydes, the pyridine nitrogen itself can participate in activating the active methylene compound, sometimes allowing for catalyst-free conditions in polar protic solvents.

Diagram 1: Generalized Mechanism of the Knoevenagel Condensation

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols for Knoevenagel Condensation

The following protocols provide two distinct, validated approaches for the Knoevenagel condensation of 5-Chloro-3-fluoropyridine-2-carbaldehyde with active methylene compounds. Protocol 1 utilizes a traditional organic base in an organic solvent, while Protocol 2 employs a greener, catalyst-free approach.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a robust and widely applicable method for the synthesis of (E)-2-cyano-3-(hetero)arylacrylamides and related compounds.[4]

-

Materials:

-

5-Chloro-3-fluoropyridine-2-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 2-cyanoacetamide)

-

Piperidine

-

Ethanol (absolute)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Thin Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-3-fluoropyridine-2-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-